2-Ethyl-4'-methoxybenzophenone
Description
Overview of Benzophenone (B1666685) Derivatives in Contemporary Chemical Research
Benzophenone and its derivatives are a class of organic compounds that have attracted significant academic and industrial interest. Their core structure, consisting of a carbonyl group connecting two phenyl rings, serves as a versatile scaffold for chemical modification. This adaptability allows for the synthesis of a vast library of derivatives with tailored properties.
In the realm of photochemistry, benzophenones are renowned for their ability to act as photoinitiators. Upon absorption of ultraviolet (UV) light, the benzophenone moiety can undergo efficient intersystem crossing from an excited singlet state to a triplet state. sigmaaldrich.com This triplet state can then abstract a hydrogen atom from a suitable donor, generating free radicals that initiate polymerization processes, a principle widely used in UV-curable coatings, inks, and adhesives. core.ac.uk The substitution on the aromatic rings can influence the energy of the excited states and the efficiency of these photochemical processes. core.ac.uk
In materials science, benzophenone derivatives are integral to the development of advanced organic materials. They are frequently incorporated into polymers to act as UV stabilizers, protecting the material from degradation by absorbing harmful UV radiation. Furthermore, the unique electronic properties of benzophenones make them valuable building blocks for organic semiconductors. Their electron-deficient nature and highly twisted geometry are desirable characteristics for host materials in Organic Light-Emitting Diodes (OLEDs), particularly for thermally activated delayed fluorescent (TADF) emitters. researchgate.netnih.gov By combining benzophenone as an acceptor unit with various donor moieties, researchers can create molecules with applications in next-generation displays and lighting technologies. rsc.org
Rationale for Investigating 2-Ethyl-4'-methoxybenzophenone within the Context of Aromatic Ketone Photochemistry and Materials Science
While extensive research exists for many benzophenone derivatives, this compound remains a less-explored compound, presenting a unique opportunity for investigation. The rationale for its study lies in the specific combination and positioning of its substituents—an ethyl group at the ortho position of one ring and a methoxy (B1213986) group at the para position of the other.
The presence of the electron-donating methoxy group at the 4'-position is known to influence the photophysical properties of benzophenones. This substitution can affect the energy levels of the n-π* and π-π* transitions, which are crucial in determining the photochemical reactivity, such as the rate of photoreduction. core.ac.uk For instance, in related compounds like 4,4'-dimethoxybenzophenone, the substituent plays a significant role in its photochemical behavior. core.ac.uk
The ethyl group at the 2-position introduces steric hindrance around the carbonyl group. This ortho-substitution can significantly alter the conformation of the molecule, increasing the dihedral angle between the substituted phenyl ring and the carbonyl plane. This twisting can, in turn, impact the electronic communication between the rings and influence the excited-state dynamics. In materials science, such a twisted geometry is often sought after to reduce intermolecular interactions and self-quenching effects in emissive materials for OLEDs. researchgate.netnih.gov The study of related 2-methylbenzophenones has shown that ortho-alkyl groups can lead to unique photochemical reactions, such as photoenolization. lehigh.edu
Therefore, the investigation of this compound is significant for several reasons:
Fundamental Photochemistry: It offers a model system to study the combined electronic effect of a para-methoxy group and the steric effect of an ortho-ethyl group on the triplet state reactivity of aromatic ketones.
Materials Science: Its predicted twisted structure and the electronic properties endowed by the substituents make it a potential candidate as a host material or a building block for TADF emitters in OLEDs. researchgate.net Research on similar structures suggests its potential utility in solution-processable OLEDs. rsc.org
Photoinitiator Development: Understanding its photoinitiation efficiency could lead to the development of novel photoinitiators with specific absorption characteristics and reactivity, potentially tailored for LED curing applications. core.ac.uk
While the synthesis of the related isomer, 4-ethyl-4'-methoxybenzophenone, has been attempted via Friedel-Crafts acylation oregonstate.edu, detailed studies on the 2-ethyl isomer are scarce. Its systematic study would fill a knowledge gap and could unveil new applications in photochemistry and materials science.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 341022-06-8 lehigh.edu |
| Molecular Formula | C₁₆H₁₆O₂ |
| Boiling Point | 397.3°C at 760 mmHg globalchemmall.com |
| Density | 1.071 g/cm³ globalchemmall.com |
| Flash Point | 178.5°C globalchemmall.com |
| Refractive Index | 1.557 globalchemmall.com |
| Melting Point | 33-35°C lehigh.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-ethylphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-12-6-4-5-7-15(12)16(17)13-8-10-14(18-2)11-9-13/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDXRDBZVLJWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492458 | |
| Record name | (2-Ethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341022-06-8 | |
| Record name | (2-Ethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2 Ethyl 4 Methoxybenzophenone
Established Synthetic Pathways for Analogous Substituted Benzophenones
The construction of the diarylmethanone core of benzophenones can be accomplished through several reliable methods. These pathways are often adaptable for the synthesis of specifically substituted derivatives like 2-Ethyl-4'-methoxybenzophenone.
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and a primary method for preparing benzophenones. iitk.ac.invedantu.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. iitk.ac.in Common Lewis acids used include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). iitk.ac.in
The general mechanism involves the formation of an acylium ion, a potent electrophile, which then attacks the aromatic ring. vedantu.com For the synthesis of substituted benzophenones, the choice of the aromatic substrate and the acylating agent determines the final substitution pattern. For instance, the reaction of benzene (B151609) with acetyl chloride in the presence of AlCl₃ yields acetophenone. iitk.ac.in Similarly, benzophenone (B1666685) itself can be synthesized from the reaction of benzene with benzoyl chloride. vedantu.com
In the context of 4-methoxybenzophenone (B1664615) derivatives, a typical synthesis involves the Friedel-Crafts reaction between an appropriate anisole (B1667542) derivative and a substituted benzoyl chloride. tandfonline.com Research has demonstrated the synthesis of various 4-methoxybenzophenones using this reliable method. tandfonline.com
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Benzene | Benzoyl Chloride | AlCl₃ | Benzophenone |
| Toluene | Benzoyl Chloride | FeCl₃ | Methylbenzophenone |
| Anisole | 4-Chlorobenzoyl Chloride | AlCl₃ | 4-Chloro-4'-methoxybenzophenone oregonstate.edu |
| Ethylbenzene (B125841) | 4-Methoxybenzoyl Chloride | AlCl₃ | This compound |
This table presents examples of Friedel-Crafts acylation reactions for the synthesis of various benzophenone derivatives.
Modern synthetic organic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds, which can be applied to the synthesis of diarylmethanones. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used for creating biaryl systems and can be adapted for ketone synthesis. researchgate.netorganic-chemistry.org These methods often exhibit high functional group tolerance and can proceed under mild conditions. researchgate.net
Nickel-catalyzed cross-coupling reactions have also emerged as a potent tool for the synthesis of diarylmethanes and related structures. organic-chemistry.orgnih.gov These reactions can couple aryl halides or other electrophiles with organometallic reagents. While often used for diarylmethane synthesis, modifications of these protocols can lead to the formation of the diarylmethanone core. For example, the coupling of benzylic carbonates with arylboronic acids, catalyzed by a palladium complex, yields diarylmethanes. organic-chemistry.org
Development of Targeted Synthesis Strategies for this compound
The targeted synthesis of this compound has been specifically attempted via the Friedel-Crafts acylation method. oregonstate.edu This strategy involves the reaction of ethylbenzene with 4-methoxybenzoyl chloride, utilizing aluminum chloride as the catalyst. oregonstate.edu This specific choice of reactants is designed to introduce the ethyl group onto one aromatic ring and the methoxy (B1213986) group onto the other, linked by the central carbonyl group.
The primary challenge in this synthesis is controlling the regioselectivity of the acylation on the ethylbenzene ring. The ethyl group is an ortho-, para-directing activator. Therefore, the acylation can potentially occur at the ortho or para position relative to the ethyl group. The formation of the desired 2-ethyl isomer versus the 4-ethyl isomer is dependent on steric hindrance and reaction conditions.
| Precursor 1 | Precursor 2 | Catalyst | Target Product |
| Ethylbenzene | 4-Methoxybenzoyl Chloride | AlCl₃ | This compound |
| Anisole | 2-Ethylbenzoyl Chloride | AlCl₃ | This compound |
This table outlines the potential precursor combinations for the targeted synthesis of this compound via Friedel-Crafts acylation.
Isolation and Characterization of Synthetic Intermediates Pertaining to this compound
The isolation and characterization of intermediates in the synthesis of benzophenones are crucial for understanding reaction mechanisms and optimizing conditions. In the context of the Friedel-Crafts acylation for this compound, the key reactive intermediate is the acylium ion generated from 4-methoxybenzoyl chloride and the Lewis acid catalyst. This intermediate is typically not isolated but is generated in situ.
Following the reaction, the crude product mixture may contain the desired product, isomers, unreacted starting materials, and byproducts. The isolation of the pure this compound is typically achieved through standard laboratory techniques. jmaterenvironsci.com
Common Isolation and Purification Techniques:
Extraction: To separate the organic product from the aqueous phase after quenching the reaction.
Column Chromatography: A highly effective method for separating the desired product from isomers and other impurities. jmaterenvironsci.com Silica gel is a common stationary phase, with a solvent system like hexane/ethyl acetate (B1210297) used as the eluent. jmaterenvironsci.com
Recrystallization: To further purify the solid product.
Characterization of the final product and any isolated intermediates is performed using a variety of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, including the substitution pattern on the aromatic rings. oregonstate.edu
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone functional group. oregonstate.edu
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound. jmaterenvironsci.com
Melting Point Analysis: To assess the purity of the final product. oregonstate.edu
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing the formation of unwanted side products. Several parameters can be adjusted to achieve this. researchgate.net
Key Optimization Parameters:
Temperature: Controlling the reaction temperature is crucial. Lower temperatures can help to control the regioselectivity and prevent side reactions, though this may require longer reaction times. researchgate.net
Solvent: The choice of solvent can significantly influence the reaction. While some Friedel-Crafts reactions are run neat, inert solvents like dichloromethane (B109758) or carbon disulfide are often used. tandfonline.com The use of ionic liquids as both catalyst and solvent has been explored for benzophenone synthesis to improve catalytic activity. researchgate.net
Catalyst Loading: The molar ratio of the Lewis acid catalyst to the reactants needs to be optimized. Insufficient catalyst can lead to a slow or incomplete reaction, while an excess can promote side reactions and complicate purification.
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) allows for the determination of the optimal reaction time to maximize product formation without significant decomposition or side product accumulation. researchgate.net
Purity of Reagents: The use of anhydrous reagents and inert atmosphere conditions is often necessary to prevent the deactivation of the Lewis acid catalyst by moisture.
Recent research has also focused on developing more environmentally friendly and efficient catalytic systems, such as using graphite-supported Lewis acids, which can reduce waste and catalyst loading. google.com
| Parameter | Condition | Rationale |
| Temperature | 0°C to room temperature | To control regioselectivity and minimize side reactions. |
| Solvent | Dichloromethane or Ionic Liquid | To provide a suitable reaction medium and potentially enhance catalytic activity. |
| Catalyst | AlCl₃ or FeCl₃ on Graphite | To catalyze the reaction efficiently, with supported catalysts offering easier removal. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent moisture from deactivating the catalyst. |
This table summarizes key reaction conditions that can be optimized for the synthesis of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 4 Methoxybenzophenone
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds, providing precise information about the molecular weight and characteristic fragmentation patterns. For 2-Ethyl-4'-methoxybenzophenone (C₁₆H₁₆O₂), with a calculated molecular weight of approximately 240.30 g/mol , electron ionization mass spectrometry (EI-MS) reveals a distinct fragmentation pathway typical of substituted benzophenones.
The mass spectrum is characterized by an intense molecular ion peak [M]⁺, which confirms the molecular weight of the compound. The subsequent fragmentation is dominated by cleavage at the carbonyl group, which is a hallmark of benzophenone (B1666685) derivatives. The primary fragmentation routes involve the formation of stable acylium ions.
Key fragmentation pathways include:
Formation of the 4-methoxybenzoyl cation: Cleavage of the bond between the carbonyl carbon and the ethyl-substituted phenyl ring results in the formation of the 4-methoxybenzoyl cation (m/z 135). This fragment is often one of the most abundant in the spectrum due to the stabilizing effect of the electron-donating methoxy (B1213986) group.
Formation of the 4-ethylbenzoyl cation: The alternative cleavage, where the bond between the carbonyl carbon and the methoxy-substituted phenyl ring breaks, yields the 4-ethylbenzoyl cation (m/z 133).
Loss of the ethyl group: Fragmentation can also be initiated by the loss of the ethyl group (•C₂H₅) from the molecular ion, leading to a fragment ion at m/z 211.
Subsequent Fragmentations: The primary acylium ions can undergo further fragmentation. For instance, the 4-methoxybenzoyl cation (m/z 135) can lose a molecule of carbon monoxide (CO) to form a methoxyphenyl cation at m/z 107. Similarly, the 4-ethylbenzoyl cation (m/z 133) can lose CO to produce an ethylphenyl cation at m/z 105.
A representative fragmentation pathway for benzophenones involves the loss of specific substituent groups, which helps confirm the structure. researchgate.net The use of high-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with very high accuracy, further validating the proposed structure. For trace analysis, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed to enhance sensitivity and selectivity.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |
| 240 | [M]⁺ (Molecular Ion) | [C₁₆H₁₆O₂]⁺ |
| 211 | [M - C₂H₅]⁺ | [C₁₄H₁₁O₂]⁺ |
| 135 | [CH₃OC₆H₄CO]⁺ | [C₈H₇O₂]⁺ |
| 133 | [CH₃CH₂C₆H₄CO]⁺ | [C₉H₉O]⁺ |
| 107 | [CH₃OC₆H₄]⁺ | [C₇H₇O]⁺ |
| 105 | [CH₃CH₂C₆H₄]⁺ | [C₈H₉]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of light. libretexts.org The UV-Vis spectrum of this compound, like other aromatic ketones, is characterized by two main types of electronic transitions: π→π* and n→π*. shu.ac.uk
π→π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically observed in the shorter wavelength region of the UV spectrum (around 250-300 nm) for benzophenone derivatives and have high molar absorptivity (ε) values, often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk In this compound, the extended conjugation across the benzoyl system gives rise to a strong π→π* band. The presence of the electron-donating methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups, which act as auxochromes, can cause a bathochromic (red) shift of this absorption band to a longer wavelength compared to unsubstituted benzophenone.
n→π Transitions:* This is a lower-intensity absorption corresponding to the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. shu.ac.uk This transition is symmetry-forbidden, resulting in a much lower molar absorptivity (ε < 100 L mol⁻¹ cm⁻¹). It appears as a distinct band or shoulder at a longer wavelength (typically 330-380 nm) than the π→π* transition.
The polarity of the solvent significantly influences the positions of these absorption bands.
Blue Shift (Hypsochromic Shift): The n→π* transition typically undergoes a blue shift in polar solvents. This is because polar solvent molecules can stabilize the non-bonding electrons on the carbonyl oxygen through hydrogen bonding or dipole-dipole interactions, lowering the energy of the n-orbital and thus increasing the energy gap for the transition. shu.ac.ukoregonstate.edu
Red Shift (Bathochromic Shift): Conversely, the π→π* transition often experiences a red shift in polar solvents. This occurs because the π* excited state is generally more polar than the π ground state and is therefore stabilized to a greater extent by polar solvent interactions, decreasing the energy gap for the transition. shu.ac.ukoregonstate.edu Studies on the closely related 4-fluoro-4'-methoxybenzophenone (B1294324) have demonstrated the elimination of the n-π* transition in polar solvents due to charge transfer from the methoxy substituent. oregonstate.edu
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λₘₐₓ (in non-polar solvent) | Expected Molar Absorptivity (ε) | Effect of Increasing Solvent Polarity |
| π→π | ~280-300 nm | High (1,000-10,000 L mol⁻¹ cm⁻¹) | Red Shift (to longer λ) |
| n→π | ~340-360 nm | Low (<100 L mol⁻¹ cm⁻¹) | Blue Shift (to shorter λ) |
X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Solid-State Conformation of this compound
Single-crystal X-ray diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While specific crystallographic data for this compound is not widely published, the expected outcomes of such an analysis can be inferred from extensive studies on other benzophenone derivatives. acs.org
An XRD analysis of a suitable single crystal of this compound would yield precise data on:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Crystal System and Space Group: The fundamental symmetry of the crystal lattice.
Atomic Coordinates: The precise position of each non-hydrogen atom in the asymmetric unit.
Bond Lengths, Bond Angles, and Torsion Angles: Detailed geometric parameters of the molecule.
Based on the known structures of similar substituted benzophenones, the solid-state conformation of this compound is expected to be non-planar. The steric repulsion between the ortho-hydrogens on the two phenyl rings forces them to twist out of the plane of the central carbonyl group. The key structural feature would be the dihedral angles between the plane of the carbonyl group and the planes of the two aromatic rings. For many benzophenones, these torsion angles are significant, preventing the molecule from adopting a fully planar conformation. The methoxy and ethyl substituents would also influence the crystal packing through weak intermolecular interactions.
Table 3: Information Obtainable from a Hypothetical XRD Analysis of this compound
| Parameter | Description | Expected Finding |
| Molecular Conformation | Overall 3D shape | Non-planar, twisted "butterfly" conformation |
| Dihedral Angles | Twist of phenyl rings relative to the C=O plane | Significant deviation from 0° or 180° |
| Bond Lengths/Angles | C=O, C-C, C-O bond distances and angles | Consistent with sp² and sp³ hybridization |
| Crystal Packing | Arrangement of molecules in the crystal lattice | Influenced by van der Waals forces and potential weak H-bonds |
Advanced Spectroscopic Techniques for Probing Excited State Properties of this compound (e.g., Time-Resolved Absorption and Emission)
The photochemical utility of benzophenones stems from their rich excited-state dynamics, which can be investigated using advanced time-resolved spectroscopic techniques. Upon absorption of UV light, this compound is promoted to a singlet excited state (S₁), which rapidly undergoes a highly efficient process called intersystem crossing (ISC) to a long-lived triplet excited state (T₁). This triplet state is the primary photoactive species.
Time-Resolved Transient Absorption (TA) Spectroscopy: This pump-probe technique is ideal for studying the properties of the triplet state.
Methodology: A short, intense "pump" laser pulse excites the molecule to its excited state. A second, weaker "probe" pulse, delayed in time, measures the absorption spectrum of the transient species created by the pump. By varying the delay time between the pump and probe pulses, the formation and decay of the excited state can be monitored on timescales from femtoseconds to milliseconds.
Application: For this compound, TA spectroscopy would allow for the direct observation of the T₁ → Tₙ absorption spectrum of the triplet state. Studies on other benzophenone derivatives have used this method to characterize the absorption of both the triplet state and the resulting ketyl radical intermediate that forms after hydrogen abstraction. researchgate.net The lifetime of the triplet state can be determined by monitoring the decay of its characteristic absorption signal over time.
Time-Resolved Emission Spectroscopy: While benzophenones are typically non-fluorescent from the S₁ state due to rapid ISC, they often exhibit phosphorescence from the T₁ state at low temperatures in a rigid matrix.
Methodology: This technique measures the emission of light from the molecule as it relaxes from the T₁ state back to the S₀ ground state. The decay of this phosphorescence signal over time provides a direct measure of the triplet state lifetime.
Application: Time-resolved phosphorescence measurements for this compound would provide the intrinsic lifetime of its triplet state. This data is crucial for understanding its efficiency as a photoinitiator or photosensitizer, as a longer lifetime increases the probability of it reacting with other molecules. chemicalland21.comacs.org
These advanced techniques provide a detailed picture of the energy landscape and decay pathways of the excited states, which is fundamental to understanding and controlling the photochemical behavior of this compound. osti.gov
Based on a comprehensive search of available scientific literature, detailed experimental and theoretical data focusing specifically on the photophysical and photochemical properties of This compound is not available. The search yielded information on related isomers and analogs, but no dedicated studies matching the specific requirements of the requested article outline for this exact compound were found.
Research in the field of photochemistry has extensively covered various benzophenone derivatives. For instance, studies are available on:
4-Ethyl-4'-methoxybenzophenone : An isomer of the target compound, noted primarily in the context of its synthesis via Friedel-Crafts acylation. oregonstate.edu
2-Methylbenzophenones : Research on these related structures indicates that the presence of an alkyl group at the ortho position (the '2' position) typically introduces a unique photochemical pathway known as photoenolization. lehigh.edu This process involves intramolecular hydrogen abstraction from the alkyl group by the excited carbonyl group, leading to the formation of a transient photoenol. This pathway often competes with the more typical intermolecular hydrogen abstraction reactions seen in benzophenones lacking an ortho-alkyl group.
4-Methoxybenzophenone (B1664615) : The photophysics of this compound, particularly the influence of solvent polarity on its excited states, has been a subject of investigation to understand the interplay between n-π* and π-π* triplet states. acs.org
Other Benzophenone Derivatives : A vast body of literature exists on the photochemistry of benzophenone itself and its many other derivatives, often in the context of their use as photoinitiators, UV filters, or model compounds for studying photochemical reactions. researchgate.netcore.ac.ukoregonstate.edu
However, without specific studies on this compound, it is not possible to provide scientifically accurate data for the requested sections on its electronic absorption and emission characteristics, excited state dynamics, or photodegradation pathways. To do so would require speculative extrapolation from related compounds, which would violate the strict focus of the request.
Therefore, the following article cannot be generated as the specific research findings and data tables for this compound are not present in the current body of scientific literature.
Photophysical and Photochemical Investigations of 2 Ethyl 4 Methoxybenzophenone
Photodegradation Pathways and Mechanisms of 2-Ethyl-4'-methoxybenzophenone under Simulated and Natural Light Irradiation
Identification of Photodegradation Products of this compound
The photodegradation of this compound, upon exposure to ultraviolet radiation, can lead to the formation of several products. While specific studies on this compound are not extensively detailed in the provided results, the photodegradation of similar benzophenone (B1666685) derivatives provides insight into the likely products. For instance, studies on 2-hydroxy-4-methoxybenzophenone (a structurally related compound) have shown that photodegradation can result in the cleavage of the carbon-carbon bond connecting the carbonyl group to the aromatic ring. researchgate.net This suggests that potential photodegradation products of this compound could arise from similar cleavage and rearrangement processes.
Commonly observed photodegradation products in related benzophenone compounds include simpler benzophenone structures and derivatives formed through demethylation or oxidation. researchgate.net For example, the photodegradation of 2-hydroxy-4-methoxybenzophenone has been reported to yield benzophenone, 2-hydroxybenzophenone, and 4-methoxybenzophenone (B1664615). researchgate.net O-demethylation is another identified pathway, leading to the formation of dihydroxybenzophenone (B1166750) derivatives. researchgate.net It is plausible that this compound would undergo analogous reactions, potentially forming 4-ethylbenzophenone (B99735) and 4-methoxybenzoic acid, among other products resulting from the cleavage of the bond between the carbonyl group and the substituted phenyl rings.
The following table summarizes potential photodegradation products based on the degradation pathways of analogous benzophenone derivatives.
| Potential Photodegradation Product | Formation Pathway |
| 4-Ethylbenzophenone | Cleavage of the C-C bond adjacent to the methoxy-substituted ring |
| 4-Methoxybenzoic acid | Cleavage and subsequent oxidation |
| 4-Ethylbenzoic acid | Cleavage and subsequent oxidation |
| 4-Hydroxy-4'-ethylbenzophenone | O-demethylation of the methoxy (B1213986) group |
Mechanistic Elucidation of Photolytic Cleavage and Rearrangement Processes
The photolytic cleavage and rearrangement of this compound are governed by the principles of photochemistry, primarily involving the excitation of the molecule to higher energy states upon absorption of UV light. Benzophenones are known to undergo intersystem crossing from the excited singlet state (S1) to the triplet state (T1) with high efficiency. core.ac.uk The triplet state is longer-lived and is typically the reactive state responsible for subsequent photochemical reactions. core.ac.uk
The primary photolytic process for many benzophenones is the cleavage of the bonds adjacent to the carbonyl group. In the case of this compound, this would involve the homolytic cleavage of the C-C bond between the carbonyl carbon and the phenyl rings. This cleavage would generate two radical fragments: a 4-ethylbenzoyl radical and a 4-methoxyphenyl (B3050149) radical, or a 4-methoxybenzoyl radical and a 4-ethylphenyl radical. These highly reactive radical species can then undergo a variety of secondary reactions, including:
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules in the matrix, leading to the formation of aldehydes and other reduced species.
Recombination: The radical fragments can recombine in different ways, potentially leading to the formation of rearranged isomers or dimers.
Decarbonylation: The benzoyl radical fragments can lose carbon monoxide to form phenyl radicals, which can then initiate other reactions.
Rearrangement processes can also occur from the excited triplet state. For some ortho-substituted benzophenones, intramolecular hydrogen abstraction can lead to the formation of a biradical intermediate, which can then cyclize to form substituted benzofuranols or undergo other rearrangements. lehigh.edu While this compound does not have an ortho-hydroxyl or similar group to facilitate this specific pathway, other intramolecular rearrangements cannot be entirely ruled out, depending on the reaction conditions and the surrounding matrix.
Quantum Yield Measurements for Photochemical Processes Involving this compound
The quantum yield (Φ) of a photochemical process is a measure of its efficiency and is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed by the system. For photoinitiators like this compound, key quantum yields include the quantum yield of intersystem crossing (Φ_ISC) to the reactive triplet state and the quantum yield of free radical generation (Φ_r).
The quantum yield for the direct photolysis of a related compound, 2-hydroxy-4-methoxybenzophenone-5-sulphonic acid (benzophenone-4), has been reported to be in the range of 10^-5. researchgate.netnih.gov Another study on 2-hydroxy-4-methoxybenzophenone (BP3) found a similar UV photolysis quantum yield of (3.1±0.3)·10⁻⁵. nih.gov These low quantum yields for direct photolysis suggest that while the molecule absorbs UV light efficiently, other deactivation pathways, such as phosphorescence and non-radiative decay, are significant.
The following table presents typical quantum yield values for related benzophenone compounds to provide context.
| Compound | Process | Quantum Yield (Φ) | Solvent/Conditions |
| Benzophenone | Intersystem Crossing (Φ_isc) | ~1.0 | Acetonitrile (B52724) |
| 2-Hydroxy-4-methoxybenzophenone-5-sulphonic acid (HA- form) | Direct Photolysis | (3.2 ± 0.6)·10⁻⁵ | Aqueous solution |
| 2-Hydroxy-4-methoxybenzophenone-5-sulphonic acid (A²⁻ form) | Direct Photolysis | (7.0 ± 1.3)·10⁻⁵ | Aqueous solution |
| 2-Hydroxy-4-methoxybenzophenone (BP3) | Direct Photolysis | (3.1 ± 0.3)·10⁻⁵ | Not specified |
It is important to note that the quantum yield of a photochemical process is highly dependent on the environment, including the solvent, the presence of quenchers (like oxygen), and the temperature.
Role of this compound as a Photoinitiator: Mechanistic Studies and Efficiency
This compound is utilized as a photoinitiator, particularly in UV-curable coatings and inks. Upon absorption of UV radiation, it generates free radicals that initiate polymerization reactions. Photoinitiators are classified as either Type I (unimolecular cleavage) or Type II (bimolecular hydrogen abstraction). polymerinnovationblog.com Benzophenone and its derivatives, including this compound, are classic examples of Type II photoinitiators. polymerinnovationblog.com
The efficiency of a photoinitiator is determined by several factors, including its molar absorption coefficient at the wavelength of the UV source, the quantum yield of radical formation, and the reactivity of the generated radicals towards the monomer. The presence of substituents on the benzophenone core can modulate these properties. A methoxy group, being an electron-donating group, can cause a red shift in the absorption spectrum, potentially allowing for better utilization of the output from common UV lamps. kent.ac.uk
Free Radical Generation Mechanisms by this compound
As a Type II photoinitiator, this compound does not typically undergo efficient unimolecular cleavage to form radicals. Instead, the excited triplet state of the benzophenone derivative abstracts a hydrogen atom from a suitable hydrogen donor, often a co-initiator like an amine or an alcohol. polymerinnovationblog.comnih.gov
The mechanism can be summarized as follows:
Excitation: The this compound molecule (BP) absorbs a photon (hν) and is promoted to an excited singlet state (¹BP*).
BP + hν → ¹BP*
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to the more stable and longer-lived triplet state (³BP*).
¹BP* → ³BP*
Hydrogen Abstraction: The excited triplet state abstracts a hydrogen atom from a hydrogen donor (R-H), resulting in the formation of a ketyl radical and a radical derived from the co-initiator.
³BP* + R-H → BP-H• + R•
The radical species (R•) generated from the co-initiator is typically the primary species responsible for initiating the polymerization of monomers (e.g., acrylates). polymerinnovationblog.com The ketyl radical (BP-H•) is generally less reactive and may undergo termination reactions.
Hydrogen Abstraction Pathways with Co-initiators
The choice of co-initiator is crucial for the efficiency of Type II photoinitiation systems. Tertiary amines are particularly effective co-initiators for benzophenone derivatives. In the presence of a tertiary amine, the hydrogen abstraction process often proceeds via an initial electron transfer to form an exciplex (an excited-state complex), followed by proton transfer.
The mechanism with a tertiary amine co-initiator can be detailed as:
Exciplex Formation: The excited triplet benzophenone (³BP*) forms an exciplex with the tertiary amine.
Electron Transfer: Within the exciplex, an electron is transferred from the amine to the excited benzophenone, forming a radical ion pair.
Proton Transfer: A proton is then transferred from the carbon atom adjacent to the nitrogen of the amine radical cation to the benzophenone ketyl radical anion. This results in the formation of the benzophenone ketyl radical and an aminoalkyl radical.
This aminoalkyl radical is highly reactive and efficiently initiates the polymerization of vinyl monomers. The efficiency of this process is dependent on the structure of the amine, with amines having α-hydrogens being particularly effective.
Strategies for Enhancing the Photostability of this compound in Various Matrices
While this compound is designed to be photoreactive to function as a photoinitiator, in other applications, such as a UV stabilizer in plastics, enhancing its photostability is desirable. Several strategies can be employed to improve the photostability of benzophenone derivatives in various matrices.
One common approach is the incorporation of the UV absorber into a polymer backbone. google.comkyoto-u.ac.jp This can be achieved by synthesizing a polymerizable derivative of the benzophenone and then copolymerizing it with the primary monomer of the matrix. This covalent bonding prevents the migration and volatilization of the stabilizer, leading to long-term protection. google.com
Another strategy involves the use of quenchers for the excited triplet state. If the excited triplet state of the benzophenone can be deactivated through energy transfer to another molecule (a quencher) before it can undergo photochemical reactions, its photostability will be enhanced. Certain nickel complexes have been shown to act as effective quenchers for the excited states of UV absorbers. wiley.com
Encapsulation of the UV absorber within a protective host molecule is another promising approach. Cyclodextrins, for example, can form inclusion complexes with benzophenone derivatives. researchgate.net The rigid, protective environment of the cyclodextrin (B1172386) cavity can limit the conformational changes and bimolecular reactions necessary for photodegradation, thereby enhancing photostability. researchgate.net
The following table summarizes strategies for enhancing the photostability of benzophenone derivatives.
| Strategy | Mechanism |
| Covalent bonding to a polymer | Prevents migration and leaching, reduces bimolecular degradation pathways. google.com |
| Use of excited-state quenchers | Deactivates the reactive triplet state through energy transfer. wiley.com |
| Inclusion in host molecules (e.g., cyclodextrins) | Provides a rigid environment that sterically hinders photoreactions. researchgate.net |
| Combination with other stabilizers | Synergistic effects with other types of stabilizers, such as hindered amine light stabilizers (HALS), can provide enhanced protection. |
Computational Chemistry and Theoretical Studies on 2 Ethyl 4 Methoxybenzophenone
Quantum Chemical Calculations of Ground and Excited State Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule in its ground and various excited states.
Optimization of Molecular Geometry and Conformational Analysis of 2-Ethyl-4'-methoxybenzophenone
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of the atoms. For a flexible molecule like this compound, which has rotatable bonds (e.g., around the carbonyl group and the ethyl substituent), a conformational analysis is crucial.
This analysis involves exploring the potential energy surface of the molecule to identify all stable conformers (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them. Methods like Density Functional Theory (DFT), often with functionals such as B3LYP or M06-2X and basis sets like 6-31G(d) or larger, are commonly used for this purpose. ethernet.edu.etacs.org The analysis would reveal the preferred dihedral angles between the phenyl rings and the orientation of the ethyl and methoxy (B1213986) groups.
While specific optimized geometry data for this compound is not present in the surveyed literature, a hypothetical table of key structural parameters that would be generated from such a calculation is presented below for illustrative purposes.
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative). (Note: This data is illustrative and not from actual calculations on the target molecule.)
| Parameter | Description | Hypothetical Value |
|---|---|---|
| r(C=O) | Carbonyl bond length | 1.24 Å |
| r(C-C(O)) | Bond length between carbonyl carbon and ethyl-substituted ring | 1.50 Å |
| r(C-C(O))' | Bond length between carbonyl carbon and methoxy-substituted ring | 1.49 Å |
| a(C-C-O) | Bond angle around carbonyl carbon | 121.0° |
| d(Ring1-C=O-Ring2) | Dihedral angle between the two phenyl rings | 55.0° |
Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and electronic excitation energy.
For this compound, FMO analysis would reveal how the ethyl and methoxy substituents influence the electron distribution in these key orbitals. The methoxy group, being an electron-donating group, would likely raise the energy of the HOMO, while the ethyl group would have a weaker effect. These calculations are typically performed at the same level of theory as the geometry optimization. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzophenone (B1666685) Derivative. (Note: This data is based on typical values for substituted benzophenones and is for illustrative purposes only.)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.2 eV | Highest Occupied Molecular Orbital; primarily located on the methoxy-substituted phenyl ring. |
| LUMO | -1.8 eV | Lowest Unoccupied Molecular Orbital; primarily located on the benzoyl moiety. |
| HOMO-LUMO Gap | 4.4 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and the lowest electronic transition. |
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction and Validation
DFT is a workhorse for calculating ground-state properties, while Time-Dependent Density Functional Theory (TD-DFT) is widely used to study excited states and predict electronic absorption spectra (UV-Vis). ethernet.edu.etacs.org By calculating the energies of vertical transitions from the ground state to various singlet and triplet excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of these transitions (oscillator strength).
For this compound, TD-DFT calculations could validate experimental UV-Vis spectra or predict them if they are unknown. These calculations help assign the character of electronic transitions, such as n→π* (an electron from a non-bonding orbital, like on the carbonyl oxygen, is excited to an anti-bonding π* orbital) and π→π* transitions (an electron from a bonding π orbital is excited to an anti-bonding π* orbital). acs.orgunilim.fr The choice of functional and the inclusion of solvent effects (e.g., using a Polarizable Continuum Model, PCM) are critical for achieving good agreement with experimental spectra. ethernet.edu.et
Table 3: Hypothetical TD-DFT Calculated Electronic Transitions for this compound (Illustrative). (Note: This data is illustrative, based on known properties of similar benzophenones, and not from actual calculations on the target molecule.)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Character |
|---|---|---|---|
| S₀ → S₁ | 345 | 0.005 | n→π |
| S₀ → S₂ | 290 | 0.450 | π→π |
| S₀ → T₁ | 370 | 0.000 | n→π* |
Molecular Dynamics Simulations for Conformational Mobility and Intermolecular Interactions of this compound
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes over time.
An MD simulation of this compound, either in a solvent or in a condensed phase, would provide insights into its conformational flexibility in a realistic environment. It could reveal how intermolecular forces (e.g., with solvent molecules) affect the rotation of the phenyl rings and the mobility of the ethyl group. This is particularly relevant for understanding how the molecule behaves in solution or in a polymer matrix, which is important for applications like photoinitiation. Force fields like AMBER or CHARMM are commonly used for such simulations.
Theoretical Elucidation of Photoreaction Mechanisms and Energy Transfer Processes of this compound
Benzophenones are well-known for their photochemical reactivity, particularly their ability to act as photosensitizers. Upon absorbing UV light, they can be promoted to an excited singlet state (S₁), which then typically undergoes rapid and efficient intersystem crossing (ISC) to a lower-energy triplet state (T₁). acs.org This triplet state is often the key reactive species.
Theoretical chemistry can elucidate the mechanisms of these photoreactions. For example, calculations can map the potential energy surfaces of the excited states to identify the pathways for ISC and subsequent reactions, such as hydrogen abstraction from a solvent or another molecule. This is a characteristic reaction for benzophenone triplet states. Furthermore, the efficiency of energy transfer from the excited benzophenone to another molecule can be studied by calculating parameters like the singlet-triplet energy gaps and spin-orbit couplings. acs.org These studies are critical for understanding its role as a photoinitiator in polymerization processes.
Reaction Mechanisms and Chemical Transformations Involving 2 Ethyl 4 Methoxybenzophenone
Radical Generation and Trapping Studies Initiated by 2-Ethyl-4'-methoxybenzophenone
This compound is utilized as a photoinitiator, particularly in UV-curable inks and coatings. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, which then typically undergoes efficient intersystem crossing (ISC) to a more stable triplet state. This excited triplet state is a diradical and is the primary species responsible for initiating chemical reactions.
The primary mechanism for radical generation by benzophenone (B1666685) derivatives involves hydrogen abstraction from a suitable donor molecule (often a synergist, such as an amine, or the solvent). In the case of this compound, the excited triplet state can abstract a hydrogen atom from the benzylic position of the ethyl group of a ground-state molecule (self-quenching) or, more commonly, from an external hydrogen donor (HD). This process generates a ketyl radical and a radical derived from the hydrogen donor.
Reaction Scheme:
Excitation: Ar-CO-Ar' + hν → [Ar-CO-Ar']* (Excited Triplet State)
Hydrogen Abstraction: [Ar-CO-Ar']* + HD → Ar-C(•)OH-Ar' (Ketyl Radical) + D• (Substrate Radical)
The transient radical species generated by this compound can be investigated using radical trapping techniques. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy, is a powerful method for this purpose. mdpi.com A spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or N-tert-butyl-α-phenylnitrone (PBN), reacts with the short-lived primary radicals to form more persistent nitroxide radical adducts that can be detected and characterized by EPR. mdpi.com Another technique, radical trapping using 2-methyl-2-nitroso propane (B168953) (MNP), has also been reported for studying radicals generated from benzophenone systems. kent.ac.uk
Electron Transfer and Hydrogen Abstraction Processes Involving this compound
The photochemical reactivity of this compound is dominated by electron transfer and hydrogen abstraction processes originating from its lowest triplet state (T1). core.ac.uk The nature of the substituent groups significantly influences the efficiency and pathway of these reactions. The electron-donating methoxy (B1213986) group (-OCH₃) on one phenyl ring and the alkyl ethyl group (-CH₂CH₃) on the other affect the electronic properties of the carbonyl group.
In the presence of amine co-initiators, the reaction mechanism often proceeds via an electron transfer-followed-by-proton-transfer pathway. kent.ac.uk The excited benzophenone and the amine form an excited state complex, known as an exciplex. Within this complex, an electron is transferred from the amine to the benzophenone, creating a radical ion pair. Subsequent proton transfer from the amine radical cation to the benzophenone radical anion yields a ketyl radical and a highly reactive alkylamino radical. kent.ac.uk This latter radical is particularly effective at initiating polymerization.
Hydrogen abstraction is a competing process that is prevalent with hydrogen donors like alcohols or ethers. core.ac.uk The photoreduction of benzophenones by 2-propanol is a classic example where the excited ketone abstracts a hydrogen atom from the alcohol, producing a ketyl radical and a ketyl radical from the alcohol. core.ac.uk Theoretical studies on similar systems, such as hydrogen abstraction from ethylbenzene (B125841), show that the process is influenced by the thermodynamics of the reaction and the stability of the resulting radicals. rsc.org The presence of the methoxy group in this compound can enhance the reactivity of the triplet state towards hydrogen abstraction compared to unsubstituted benzophenone. kent.ac.uk
Oxidation and Reduction Pathways of the Ketone Moiety in this compound
The ketone functional group is the most reactive site for oxidation and reduction reactions in this compound.
Reduction: The carbonyl group can be readily reduced to a secondary alcohol, forming (2-ethylphenyl)(4-methoxyphenyl)methanol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rsc.org Sodium borohydride is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and selectively reduces aldehydes and ketones. rsc.org LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). rsc.org
| Reaction | Reagent | Product |
| Reduction of Ketone | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (2-ethylphenyl)(4-methoxyphenyl)methanol |
Oxidation: While the benzophenone core is relatively stable to oxidation, the functional groups can be targeted under specific conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could potentially oxidize the ethyl group to an acetyl group or even a carboxylic acid, though this may be accompanied by ring oxidation or cleavage under harsh conditions. More sophisticated oxidation methods can target the aromatic rings. For instance, studies on other 4-methoxy-substituted benzophenones have shown that copper-promoted hydroxylation can occur, leading to the formation of hydroquinone (B1673460) derivatives. acs.org The methoxy group itself can be susceptible to oxidative demethylation to a hydroxyl group under certain conditions. nih.gov
Functional Group Transformations and Derivatization Reactions of this compound for Structure-Property Relationship Studies (excluding biological activity)
To investigate structure-property relationships, this compound can be systematically modified through various functional group transformations. These derivatizations alter its electronic and steric properties, which in turn affect its physical and photochemical characteristics, such as UV absorption spectra, phosphorescence lifetime, and photoinitiation efficiency.
Plausible Derivatization Reactions:
Electrophilic Aromatic Substitution: The two aromatic rings can undergo electrophilic substitution reactions like halogenation (e.g., with Br₂/FeBr₃) or nitration (e.g., with HNO₃/H₂SO₄). The positions of substitution would be directed by the existing ethyl and methoxy groups.
Demethylation: The 4'-methoxy group can be cleaved to a 4'-hydroxyl group using reagents like boron tribromide (BBr₃). This transformation would significantly alter the hydrogen bonding capability and electronic properties of the molecule.
Transformation of the Ethyl Group: The ethyl group can be a site for functionalization. For example, benzylic bromination followed by nucleophilic substitution could introduce a variety of functional groups at the carbon adjacent to the aromatic ring.
Click Chemistry: A common strategy for creating a library of derivatives involves introducing a reactive handle, such as an azide (B81097) or alkyne, onto the benzophenone scaffold. For example, after demethylation to form the hydroxyl derivative, the phenolic oxygen could be propargylated. The resulting terminal alkyne can then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various organic azides to produce a series of triazole-containing derivatives. scielo.br
These modifications allow for a systematic study of how specific structural changes impact key properties, which is crucial for optimizing the compound for material science applications like photopolymerization or as a UV stabilizer in polymers. kent.ac.uk
| Derivative Type | Potential Reaction | Expected Property Change (Non-Biological) |
| Halogenated Derivative | Electrophilic bromination of an aromatic ring | Red-shift in UV absorption spectrum; change in photoreactivity due to heavy-atom effect. |
| Hydroxylated Derivative | Demethylation of the methoxy group | Increased polarity; potential for new hydrogen bonding interactions; altered electronic properties affecting excited states. |
| Triazole Derivative | Propargylation of a hydroxylated version, followed by CuAAC | Significant alteration of steric and electronic properties; potential for tuning solubility and compatibility with polymer matrices. |
Advanced Analytical Method Development for Quantification and Detection of 2 Ethyl 4 Methoxybenzophenone
Chromatography-Based Methods for Separation and Analysis
Chromatographic techniques are fundamental for isolating 2-Ethyl-4'-methoxybenzophenone from complex sample matrices prior to detection and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's physicochemical properties, such as volatility and thermal stability, as well as the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a highly suitable technique for the analysis of benzophenone (B1666685) derivatives due to their typical polarity and non-volatile nature. A reverse-phase (RP) HPLC method is the most common approach.
Development of an RP-HPLC method for this compound would involve the systematic optimization of several key parameters:
Column Selection: A C18 or C8 column is typically the first choice for benzophenones, offering good retention and separation based on hydrophobicity. The specific choice would depend on the desired retention time and resolution from matrix components.
Mobile Phase Composition: A mixture of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) is standard. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure adequate separation from other components and to achieve a reasonable analysis time. sielc.com For mass spectrometry compatibility, additives like formic acid or acetic acid are used to improve peak shape and ionization efficiency. sielc.com
Detector: A Diode Array Detector (DAD) or a UV-Vis detector would be appropriate, as the benzophenone structure contains chromophores that absorb UV light. The wavelength of maximum absorbance (λmax) for this compound would need to be determined experimentally but is expected to be in the 250-300 nm range, similar to other benzophenones. caymanchem.com
Table 1: Representative HPLC Method Parameters for Benzophenone Derivative Analysis
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for benzophenone structures. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and protonation for MS detection. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the analyte. |
| Gradient | 50% B to 95% B over 10 minutes | Ensures elution of the analyte while separating it from polar and non-polar interferences. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detector | DAD or UV-Vis | Detects the analyte based on its UV absorbance. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) Method Development
GC is a viable alternative for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. Benzophenone and its derivatives are regularly analyzed by GC.
Key considerations for GC method development include:
Column Selection: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is generally effective for separating benzophenone derivatives.
Inlet Parameters: The injector temperature must be high enough to ensure rapid volatilization of the analyte without causing thermal degradation. A typical starting point would be 250-280°C. Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.
Oven Temperature Program: A temperature ramp is crucial for good chromatographic separation. The program would start at a lower temperature to trap volatile components at the head of the column and then ramp up to a final temperature that ensures the elution of this compound in a reasonable time with a sharp peak shape.
Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. However, for higher sensitivity and specificity, a mass spectrometer (MS) is preferred.
Table 2: Representative GC Method Parameters for Volatile Benzophenone Analysis
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Standard, general-purpose column offering good resolution for a wide range of compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for GC analysis. |
| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of the analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | Provides separation from other volatile components and ensures elution of the target analyte. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for definitive identification. |
Mass Spectrometry-Based Detection and Quantification
Mass Spectrometry (MS) is the preferred detection method for unambiguous identification and highly sensitive quantification of organic compounds. When coupled with a chromatographic system, it provides the highest degree of selectivity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For trace analysis of this compound in complex matrices like environmental water, food, or biological fluids, LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govfrontiersin.org This technique offers exceptional sensitivity and selectivity.
Method development would focus on:
Ionization Source: Electrospray Ionization (ESI) is the most common source for benzophenone analysis, typically operated in positive ion mode, which would protonate the molecule to form the precursor ion [M+H]⁺.
Tuning and Optimization: The compound would be infused directly into the mass spectrometer to optimize MS parameters, including cone voltage and collision energy, to find the most stable and abundant precursor ion.
MRM Transitions: For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used. This involves selecting the precursor ion (e.g., the [M+H]⁺ of this compound) and then fragmenting it in the collision cell to produce specific product ions. Monitoring one or two of these specific precursor-to-product ion transitions provides high selectivity, as it is highly unlikely that another compound will have the same retention time and the exact same fragmentation pattern. epa.gov
Table 3: Predicted LC-MS/MS Parameters for this compound
| Parameter | Predicted Value/Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | Benzophenones readily form protonated molecules [M+H]⁺. |
| Precursor Ion (Q1) | m/z 241.12 | Calculated for [C16H16O2 + H]⁺. |
| Product Ions (Q3) | To be determined experimentally | Characteristic fragments would likely include ions corresponding to the ethylphenyl and methoxyphenyl moieties. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. It combines the high separation efficiency of GC with the definitive identification capabilities of MS.
Key aspects of GC-MS method development include:
Ionization Mode: Electron Ionization (EI) is the standard method, which uses a high-energy electron beam to create a characteristic and reproducible fragmentation pattern (mass spectrum). This spectrum acts as a "fingerprint" for the compound and can be compared against spectral libraries for identification.
Mass Spectrum Analysis: The mass spectrum of this compound would be expected to show a molecular ion (M⁺) peak and several characteristic fragment ions resulting from the cleavage of the ethyl, methoxy (B1213986), and carbonyl groups.
Quantification: For quantification, Selected Ion Monitoring (SIM) can be used. In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte rather than scanning the full mass range. This significantly increases sensitivity by increasing the dwell time on the ions of interest.
Sample Preparation Techniques and Matrix Effects in the Analysis of this compound from Complex Samples
The analysis of this compound from complex samples such as soil, water, food packaging, or biological tissues requires an effective sample preparation step to extract the analyte and remove interfering matrix components.
Common sample preparation techniques for benzophenones include:
Solid-Phase Extraction (SPE): This is the most widely used technique for cleaning up and concentrating analytes from liquid samples. nih.govmdpi.com A reverse-phase sorbent (like C18) would be used to retain this compound from an aqueous sample, while polar interferences are washed away. The analyte is then eluted with a small volume of an organic solvent.
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). It is effective but can be labor-intensive and use large volumes of solvent.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, popular in pesticide residue analysis in food, involves an extraction with acetonitrile followed by a cleanup step using dispersive SPE (dSPE) with various sorbents to remove interferences like fats, pigments, and sugars. epa.gov
Matrix Effects are a significant challenge in quantitative analysis, particularly with LC-MS. bataviabiosciences.com This phenomenon occurs when co-eluting components from the sample matrix enhance or suppress the ionization of the target analyte, leading to inaccurate results. longdom.org
Strategies to mitigate matrix effects include:
Effective Sample Cleanup: Thorough sample preparation is the first line of defense to remove as many interfering components as possible.
Chromatographic Separation: Optimizing the HPLC or GC method to separate the analyte from co-eluting matrix components is crucial.
Matrix-Matched Calibration: Calibration standards are prepared in a blank sample matrix that is free of the analyte to ensure that the standards and the unknown samples experience the same matrix effects.
Use of Internal Standards: An isotopically labeled version of the analyte (e.g., this compound-d5) is the ideal internal standard. It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and reliable quantification.
Development of High-Throughput Analytical Techniques for this compound
The increasing demand for rapid and efficient monitoring of chemical compounds in various matrices has spurred the development of high-throughput analytical techniques. For a compound like this compound, which is a key photoinitiator in industrial applications, the ability to process a large number of samples in a short period is crucial for quality control, environmental monitoring, and safety assessments. High-throughput screening (HTS) leverages automation, miniaturization, and rapid detection methods to achieve this goal. ric-technologies.com This section explores the key aspects of developing such techniques for the quantification and detection of this compound.
A cornerstone of modern high-throughput analysis is the automation of sample preparation. ric-technologies.com This can range from simple robotic liquid handling to more complex, integrated systems that perform extraction, clean-up, and concentration steps. Automated solid-phase extraction (SPE) is a particularly relevant technique for a compound like this compound. thermofisher.comesslabshop.com SPE can effectively isolate the analyte from complex matrices, and automation of this process ensures high reproducibility and minimizes manual errors. ric-technologies.com
For the instrumental analysis itself, techniques such as Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are well-suited for high-throughput applications. UPLC systems utilize columns with smaller particle sizes to achieve faster separations and higher resolution compared to conventional HPLC. waters.com When coupled with a triple quadrupole mass spectrometer, it provides a highly sensitive and selective detection method, which is essential for quantifying trace levels of this compound in diverse samples. nih.gov
The development of a high-throughput method for this compound would likely involve the optimization of an automated SPE procedure followed by a rapid UPLC-MS/MS analysis. The table below outlines a hypothetical high-throughput analytical procedure based on established methods for similar benzophenone derivatives. nih.govnih.gov
| Parameter | Description |
| Sample Preparation | Automated Solid-Phase Extraction (SPE) |
| SPE Sorbent | C18 or other suitable reversed-phase material |
| Sample Loading Volume | 1-10 mL (matrix dependent) |
| Elution Solvent | Methanol or Acetonitrile |
| Analytical Technique | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| UPLC Column | Sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm) |
| Mobile Phase | Gradient elution with water and acetonitrile/methanol (containing formic acid or ammonium (B1175870) formate (B1220265) for improved ionization) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 1-5 µL |
| Total Run Time | < 5 minutes per sample |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MS/MS Transitions | Specific precursor-to-product ion transitions for this compound for quantification and confirmation |
Research on other benzophenone derivatives has demonstrated the feasibility of such high-throughput approaches. For instance, a method for the rapid multi-analyte quantification of benzophenone and its derivatives in food packaging has been developed using HPLC with a diode array detector, showcasing the potential for rapid screening. nih.gov Furthermore, a fully automated sequential injection SPE procedure coupled to liquid chromatography has been successfully developed for the determination of 2-hydroxy-4-methoxybenzophenone in human urine, highlighting the power of automation in bio-monitoring studies. nih.gov
The table below presents a comparative overview of analytical parameters from studies on related benzophenone compounds, which could serve as a basis for developing a high-throughput method for this compound.
| Compound | Analytical Method | Sample Matrix | Throughput | Key Features |
| Benzophenone and derivatives | HPLC-DAD | Paperboard food packaging | Rapid | Simultaneous determination of multiple derivatives. nih.gov |
| 2-hydroxy-4-methoxybenzophenone | Automated SPE-LC-UV | Human Urine | High | Fully automated sample preparation and analysis. nih.gov |
| Benzophenone and other photoinitiators | LC-ESI/MS/MS | Packaged milk | High | Confirmatory and quantitative analysis. |
| 2-hydroxy-4-methoxybenzophenone and its metabolites | SPE-LC-MS/MS | Human urine and semen | Moderate to High | High sensitivity and specificity for metabolites. nih.gov |
Applications of 2 Ethyl 4 Methoxybenzophenone in Advanced Materials and Industrial Processes
Research on 2-Ethyl-4'-methoxybenzophenone as a UV Stabilizer in Polymer Science
Benzophenone (B1666685) derivatives are a widely utilized class of ultraviolet (UV) absorbers in the polymer industry. These compounds protect plastics, coatings, and other materials from the degrading effects of UV radiation, which can cause discoloration, brittleness, and loss of mechanical properties. The effectiveness of a UV stabilizer is determined by its ability to absorb harmful UV light and dissipate the energy as harmless heat, as well as its compatibility with the polymer matrix.
Integration and Compatibility with Polymer Matrices
The compatibility of a UV stabilizer with a polymer is crucial for its performance and longevity. Good compatibility ensures that the additive is evenly dispersed throughout the polymer matrix without issues like blooming (migration to the surface) or exudation. Benzophenone-based UV absorbers, as a class, generally exhibit good miscibility with a variety of synthetic resins. Factors such as molecular weight, polarity, and the presence of specific functional groups on both the stabilizer and the polymer influence this compatibility.
For instance, benzophenones show good compatibility with polymers like polyvinyl chloride (PVC), polystyrene, and unsaturated polyesters. uvabsorber.com The solubility of these stabilizers can vary significantly depending on the solvent and the specific polymer system. Research on various UV stabilizers has shown that their solubility and interaction with the polymer phase are critical factors. The Flory-Huggins model, which considers the size disparity and compatibility between additives and polymers, helps explain their behavior in plastics like low-density polyethylene (B3416737) (LDPE), polyethylene terephthalate (B1205515) (PET), and polystyrene (PS). korea.ac.kr While specific data for this compound is not extensively detailed in the provided results, the general principles of benzophenone compatibility suggest it would be miscible with many common polymers, a key attribute for its function as a stabilizer.
Mechanisms of UV Absorption and Energy Dissipation within Polymers
Benzophenone-based UV absorbers protect polymers by absorbing damaging UV radiation, primarily in the 290-400 nm range. The core mechanism involves an intramolecular hydrogen bond between the carbonyl group and a hydroxyl group at the ortho position. mdpi.com Upon absorbing a UV photon, the molecule is excited to a higher energy state. It then undergoes a rapid, radiationless transition back to its ground state, dissipating the absorbed energy as heat. This process, known as an excited-state intramolecular proton transfer (ESIPT), is highly efficient and allows the molecule to undergo many cycles without being destroyed, providing long-term protection to the polymer.
The general mechanism for benzophenones involves the following steps:
Absorption: The molecule absorbs a photon of UV light, promoting an electron to an excited singlet state.
Intersystem Crossing: The molecule quickly transitions to an excited triplet state.
Energy Dissipation: The molecule returns to its ground state, releasing the energy as heat, ready to absorb another photon.
This cycle effectively converts harmful UV energy into benign thermal energy, preventing the formation of free radicals within the polymer that would otherwise initiate degradation pathways. mdpi.com The specific substituents on the benzophenone rings can fine-tune the absorption spectrum and compatibility, although the fundamental mechanism remains the same. mdpi.com
Investigation of this compound as a Photoinitiator in Radiation Curing Technologies
Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. This process, known as radiation curing, is used to rapidly harden liquid resins into solid coatings, inks, and adhesives. Benzophenone and its derivatives are common Type II photoinitiators, which means they require a co-initiator, typically an amine, to efficiently generate radicals.
Efficiency in Photopolymerization of Monomers
Benzophenone itself is a widely used photoinitiator known for its low cost and efficiency. nih.gov It functions via a hydrogen abstraction mechanism. After being excited by UV light, the benzophenone molecule abstracts a hydrogen atom from a co-initiator (like an amine). This creates a reactive radical on the co-initiator, which then initiates the polymerization of monomers such as acrylates or methacrylates. The ketyl radical formed on the benzophenone is generally not reactive enough to start polymerization itself due to steric hindrance and delocalization. nih.gov
| Parameter | Typical Benzophenone System | Potential Influence of this compound |
| Initiation Mechanism | Type II (Hydrogen Abstraction) | Likely Type II (Hydrogen Abstraction) |
| Co-initiator Required | Yes (e.g., tertiary amines) | Yes |
| Absorption Spectrum | Weak band at 320–370 nm, strong band at 240–300 nm nih.gov | Substituents may shift absorption wavelengths |
| Radical Generation | Forms radicals on the co-initiator | Expected to form radicals on the co-initiator |
Influence on Curing Speed and Material Properties
The speed of the curing process is directly related to the efficiency of the photoinitiator system. A more efficient system generates radicals at a higher rate, leading to faster polymerization. For benzophenone systems, the choice and concentration of the amine co-initiator are critical for optimizing curing speed. pcimag.com High-intensity light sources can also be used to overcome oxygen inhibition, which is a common issue where atmospheric oxygen scavenges the initiating radicals and slows down the reaction, particularly at the surface. researchgate.netpcimag.com
The properties of the final cured material, such as hardness, adhesion, and yellowing, are also influenced by the photoinitiator. While benzophenones are effective, some derivatives can contribute to yellowing in the final product. radtech.org The development of new photoinitiators and synergists aims to improve cure speed and reduce undesirable effects like yellowing. pcimag.comradtech.org The specific structure of this compound could potentially offer advantages in solubility or reduced migration compared to unsubstituted benzophenone, which could positively impact the final material properties. However, without direct experimental data, this remains speculative.
| Property | Factors Influenced by Photoinitiator System |
| Curing Speed | Efficiency of radical generation, light intensity, oxygen inhibition. |
| Surface Cure | Highly dependent on overcoming oxygen inhibition; amine synergists are crucial. pcimag.com |
| Depth of Cure | Dependent on the photoinitiator's absorption characteristics and photobleaching. researchgate.net |
| Final Color | Some initiators, like TPO, can cause yellowing; alternatives are sought to minimize this. pcimag.com |
| Migration | The tendency of the photoinitiator or its byproducts to move within the cured material; polymeric or functionalized initiators are used to reduce this. radtech.orggoogle.com |
Exploration of this compound in Novel Optical and Electronic Materials
There is currently limited specific information available in the provided search results regarding the exploration of this compound in novel optical and electronic materials. Research in this area often focuses on compounds with specific photophysical or electronic properties, such as high refractive indices, non-linear optical behavior, or semiconducting capabilities. While benzophenone derivatives are fundamental in photochemistry and polymer science, the specific application of the 2-Ethyl-4'-methoxy variant in advanced optical or electronic devices is not well-documented in the available literature. Further research would be needed to identify any unique properties that would make it a candidate for these specialized applications.
Potential Role of this compound in Photocatalyst Design and Organic Photoreactions
The general photochemical behavior of benzophenones involves the absorption of ultraviolet light, leading to the formation of an excited singlet state, which then typically undergoes efficient intersystem crossing to a more stable triplet state. This triplet state is a key reactive intermediate, capable of acting as a photocatalyst by engaging in energy transfer or electron transfer processes with other organic molecules. These processes can initiate a wide range of photoreactions, including but not limited to cycloadditions, hydrogen atom abstractions, and photopolymerizations.
However, without specific experimental data or theoretical studies on this compound, any discussion of its precise role in photocatalyst design remains speculative. The electronic and steric effects of the ethyl group at the 2-position and the methoxy (B1213986) group at the 4'-position would undoubtedly influence the compound's photophysical properties, such as its absorption spectrum, the energy of its triplet state, and its quantum yield for intersystem crossing. These properties are critical for its potential efficacy and selectivity as a photocatalyst.
Similarly, in the context of organic photoreactions, the specific reactivity of this compound as a photosensitizer or a direct participant in photochemical reactions has not been characterized. Research into the photocatalytic applications of various substituted benzophenones is an active area, and future studies may elucidate the specific properties and potential applications of this compound in advanced materials and industrial processes. At present, there is a notable gap in the scientific literature regarding its specific functions in these areas.
Environmental Chemistry and Degradation Pathways of 2 Ethyl 4 Methoxybenzophenone
Photolytic Degradation Studies of 2-Ethyl-4'-methoxybenzophenone in Aqueous Solutions and Atmospheric Conditions
There is currently no available scientific literature detailing the photolytic degradation of this compound in either aqueous solutions or atmospheric conditions. As a result, key parameters such as its photolysis quantum yield, degradation kinetics, and the half-life of the compound under various light conditions have not been determined. Studies on related benzophenone (B1666685) compounds suggest that photolysis is a potential degradation pathway, but the specific influence of the 2-ethyl and 4'-methoxy substitutions on the photochemical reactivity of this particular molecule has not been investigated.
Oxidative Transformation Pathways of this compound in Environmental Compartments
No studies have been found that investigate the oxidative transformation of this compound in environmental compartments such as water, soil, or air. Consequently, there is no information on its reactivity with major environmental oxidants like hydroxyl radicals (•OH), ozone (O₃), or nitrate (B79036) radicals (NO₃•). The reaction rate constants and transformation pathways that would describe its oxidative fate in the environment remain uncharacterized.
Identification and Characterization of Transformation Products of this compound in Environmental Samples
Consistent with the lack of degradation studies, there is no information available on the transformation products of this compound in environmental samples. The identification and characterization of degradants that could be formed through photolytic or oxidative processes have not been reported in the scientific literature.
Environmental Monitoring and Occurrence Studies of this compound
There are no published environmental monitoring studies that report the occurrence or concentration of this compound in various environmental matrices, such as wastewater, surface water, groundwater, sediment, or soil. The absence of monitoring data means its environmental prevalence and potential persistence are currently unknown.
Data Tables
Due to the absence of specific research on this compound, no data is available to populate tables for degradation kinetics, transformation products, or environmental concentrations.
Future Research Directions and Emerging Trends for 2 Ethyl 4 Methoxybenzophenone
Design of Next-Generation Materials Incorporating 2-Ethyl-4'-methoxybenzophenone for Enhanced Performance and Functionality:Research outlining the design, synthesis, and characterization of new materials that specifically leverage the properties of this compound to achieve improved performance is not presently available.
While the broader field of benzophenone (B1666685) research continues to advance, specific investigations into the future potential and emerging trends of this compound are needed to fill the existing knowledge gap. Future research in these areas would be crucial for unlocking the potential applications of this particular compound.
Q & A
Q. Q1: What are the standard synthetic routes for 2-Ethyl-4'-methoxybenzophenone, and how can reaction conditions influence yield and purity?
Methodological Answer:
- Friedel-Crafts Acylation : A common method involves reacting 4-methoxybenzophenone with ethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Temperature control (60–80°C) and anhydrous conditions are critical to avoid side reactions like demethylation .
- Grignard Reaction : Ethylmagnesium bromide can be coupled with 4-methoxybenzoyl chloride, followed by oxidation to yield the final product. Solvent choice (e.g., THF vs. diethyl ether) impacts reaction efficiency .
- Yield Optimization : Monitor intermediates via TLC or HPLC. Purity (>95%) is achievable through recrystallization in ethanol or column chromatography using silica gel .
Spectroscopic Characterization
Q. Q2: How do IR and NMR spectra distinguish this compound from structurally similar benzophenones?
Methodological Answer:
- IR Spectroscopy : The carbonyl (C=O) stretch appears at ~1660–1680 cm⁻¹. Methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups show distinct C-O (~1250 cm⁻¹) and C-H (~2850–2960 cm⁻¹) stretches, respectively. Compare with reference spectra (e.g., NIST Chemistry WebBook) to resolve overlaps with hydroxybenzophenones .
- NMR Analysis :
- ¹H NMR : Methoxy protons resonate at δ 3.8–3.9 ppm. Ethyl groups show a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.4–2.6 ppm) for CH₃ and CH₂, respectively.
- ¹³C NMR : Carbonyl carbon at δ 195–200 ppm; methoxy carbon at δ 55–57 ppm .
Stability and Degradation
Q. Q3: What experimental approaches assess the photostability of this compound under UV exposure?
Methodological Answer:
- Photodegradation Studies : Expose solutions (e.g., in ethanol or simulated sunlight) to UV lamps (λ = 290–400 nm). Monitor degradation kinetics via UV-Vis spectroscopy at λ_max ≈ 280–320 nm .
- Product Identification : Use LC-MS or GC-MS to detect breakdown products (e.g., demethylated derivatives or ethyl cleavage products). Compare retention times with standards .
- Stabilizers : Evaluate additives like antioxidants (e.g., BHT) or UV absorbers (e.g., benzotriazoles) to mitigate degradation .
Advanced Analytical Challenges
Q. Q4: How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?
Methodological Answer:
- Controlled Solubility Tests : Use gravimetric analysis (saturation at 25°C) in solvents like ethanol, hexane, and DMSO. Ensure equilibration (24–48 hrs) and filter undissolved solids .
- Thermodynamic Modeling : Apply Hansen Solubility Parameters (HSPs) to predict compatibility. Discrepancies often arise from impurities or metastable polymorphs .
- XRD/PXRD : Characterize crystalline forms, as polymorphism affects solubility. Compare with literature data (e.g., Cambridge Structural Database) .
Computational and Mechanistic Studies
Q. Q5: What computational methods predict the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the methoxy group directs substitution to the ortho/para positions .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric effects from the ethyl group on reaction pathways .
- Validation : Compare predicted vs. experimental substituent effects (e.g., nitration or halogenation products) .
Biological and Environmental Interactions
Q. Q6: What protocols evaluate the environmental persistence of this compound in aqueous systems?
Methodological Answer:
- Hydrolysis Studies : Incubate compound in buffer solutions (pH 4–9) at 25–50°C. Monitor degradation via HPLC-UV. Half-life (t₁/₂) calculations reveal pH-dependent stability .
- Microbial Degradation : Use activated sludge or soil microcosms. Quantify residual compound via GC-MS and identify metabolites (e.g., hydroxylated derivatives) .
- QSAR Models : Predict biodegradability using software like EPI Suite. Compare with experimental data to refine parameters .
Data Contradictions and Reproducibility
Q. Q7: How should researchers address discrepancies in reported melting points (e.g., 58–63°C vs. 65–68°C)?
Methodological Answer:
- Purity Verification : Use DSC (Differential Scanning Calorimetry) with a heating rate of 5°C/min. Impurities broaden melting ranges .
- Polymorphism Screening : Perform XRD on samples from different synthetic batches. Ethyl group conformation can lead to polymorphic forms .
- Interlab Comparisons : Share samples with certified reference labs (e.g., NIST) to calibrate equipment and validate methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
